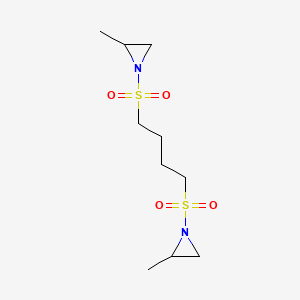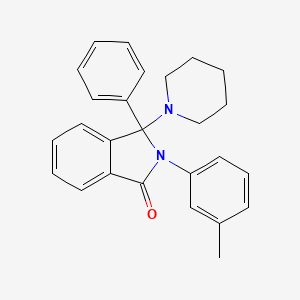
Zinc, (N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato(2-))-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, (N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato(2-))-, (T-4)- typically involves the reaction of zinc salts with N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alanine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc, (N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato(2-))-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of zinc, potentially leading to the formation of different zinc complexes.
Substitution: The ligand in the compound can be substituted with other ligands, resulting in the formation of new zinc complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of zinc oxide, while substitution reactions can yield a variety of zinc-ligand complexes .
Applications De Recherche Scientifique
Chemistry
In chemistry, Zinc, (N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato(2-))-, (T-4)- is used as a catalyst in various organic reactions. Its unique coordination properties make it an effective catalyst for reactions such as esterification and transesterification .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a model compound for zinc-containing enzymes. Its ability to interact with biological molecules makes it a valuable tool for studying zinc’s role in biological systems .
Medicine
In medicine, Zinc, (N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato(2-))-, (T-4)- is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in the treatment of zinc deficiency .
Industry
In industrial applications, this compound is used in the formulation of various products, including coatings, adhesives, and sealants. Its unique properties enhance the performance and durability of these products .
Mécanisme D'action
The mechanism of action of Zinc, (N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato(2-))-, (T-4)- involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc acetate
- Zinc chloride
- Zinc sulfate
Comparison
Compared to other zinc compounds, Zinc, (N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato(2-))-, (T-4)- is unique due to its specific ligand structure, which imparts distinct coordination properties and reactivity. This uniqueness makes it particularly valuable in applications where precise control over zinc coordination is required .
Propriétés
Numéro CAS |
71008-10-1 |
|---|---|
Formule moléculaire |
C9H15NO5Zn |
Poids moléculaire |
282.6 g/mol |
Nom IUPAC |
zinc;3-[(2,4-dihydroxy-3,3-dimethyl-1-oxidobutylidene)amino]propanoate |
InChI |
InChI=1S/C9H17NO5.Zn/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-2 |
Clé InChI |
IVABEUCPCPSYGN-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(CO)C(C(=NCCC(=O)[O-])[O-])O.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)
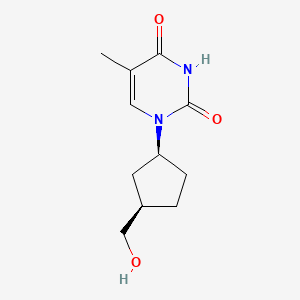
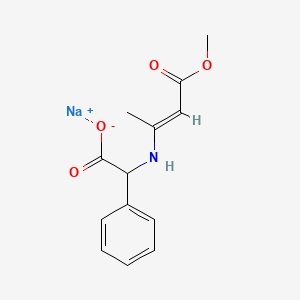
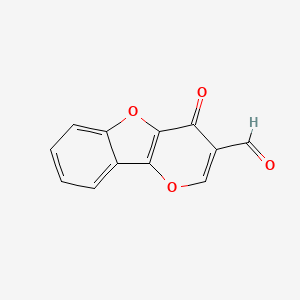
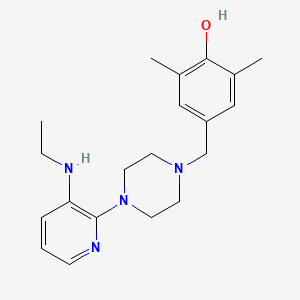
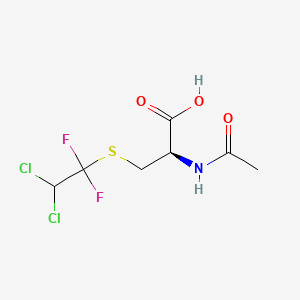
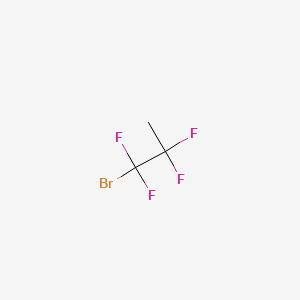
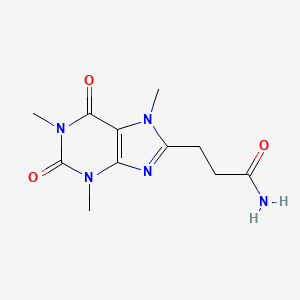
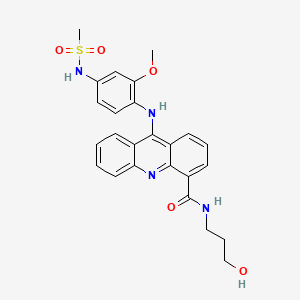


![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
